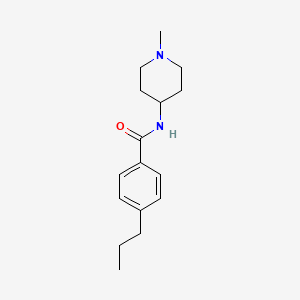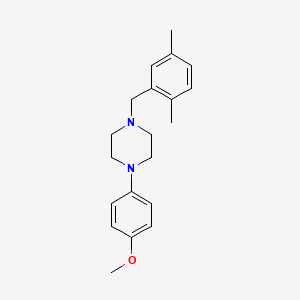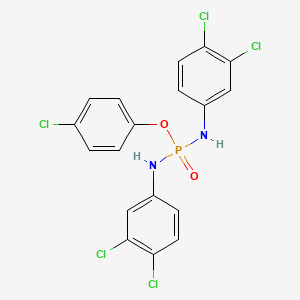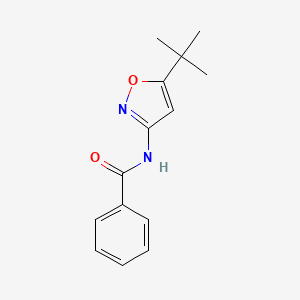
N-(1-methyl-4-piperidinyl)-4-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4-piperidinyl)-4-propylbenzamide, also known as MP-10, is a synthetic compound that belongs to the family of benzamide derivatives. It was first synthesized in the 1990s and has since gained popularity as a research tool in the field of neuroscience. MP-10 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Mecanismo De Acción
N-(1-methyl-4-piperidinyl)-4-propylbenzamide acts as a partial agonist at the dopamine D2 receptor and a full agonist at the sigma-1 receptor. It has been shown to increase dopamine release in the brain, which is believed to contribute to its therapeutic effects in Parkinson's disease and drug addiction. This compound has also been found to modulate the activity of glutamate receptors, which are involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is believed to contribute to its therapeutic effects in Parkinson's disease and drug addiction. This compound has also been found to modulate the activity of glutamate receptors, which are involved in the regulation of learning and memory. In addition, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-4-piperidinyl)-4-propylbenzamide has a number of advantages as a research tool. It has a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of mood, anxiety, and cognition. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its usefulness in some experiments. In addition, this compound has been found to have some off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on N-(1-methyl-4-piperidinyl)-4-propylbenzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders. Another area of interest is the development of more selective compounds that target specific receptors in the brain. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential off-target effects.
Métodos De Síntesis
The synthesis of N-(1-methyl-4-piperidinyl)-4-propylbenzamide involves a multi-step process that begins with the reaction of piperidine with propylamine to form N-(4-propylpiperidin-1-yl)propanamide. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield N-(4-propylpiperidin-1-yl)-4-chlorobenzamide. Finally, the chloro group is replaced with a methyl group using sodium hydride and methyl iodide to obtain this compound.
Aplicaciones Científicas De Investigación
N-(1-methyl-4-piperidinyl)-4-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, motivation, and reward. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of mood, anxiety, and cognition.
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-4-13-5-7-14(8-6-13)16(19)17-15-9-11-18(2)12-10-15/h5-8,15H,3-4,9-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMYYKMORAPECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4920640.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4920653.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(methylthio)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4920665.png)



![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4920727.png)
![2-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4920731.png)


![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4920742.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4920748.png)
![4-chloro-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4920753.png)
